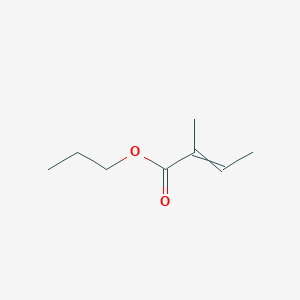

Propyl 2-methylbut-2-enoate

Description

Propyl 2-methylbut-2-enoate is an α,β-unsaturated ester derived from 2-methylbut-2-enoic acid and propanol. Its structure features a branched unsaturated carboxylic acid moiety (2-methylbut-2-enoic acid) esterified with a propyl chain, conferring unique physicochemical properties. This compound is hypothesized to exhibit reactivity typical of α,β-unsaturated esters, such as participation in polymerization and Michael addition reactions.

Properties

IUPAC Name |

propyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWMDOQSXWAAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methylbut-2-enoate can be synthesized through esterification, where propyl alcohol reacts with 2-methylbut-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of propyl 2-methylbut-2-enoate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions)

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated esters and other substituted products

Scientific Research Applications

Propyl 2-methylbut-2-enoate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of propyl 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs (Same Acid, Different Esters)

Esters of 2-methylbut-2-enoic acid vary in their alkyl chain length, influencing their physical and chemical behaviors:

- Methyl 2-methylbut-2-enoate: Shorter alkyl chain (methyl) results in lower molecular weight (≈128 g/mol) and higher volatility compared to propyl derivatives.

- Butyl 2-methylbut-2-enoate: Longer alkyl chain (butyl) increases hydrophobicity and boiling point but may reduce polymerization efficiency due to steric hindrance.

Propyl 2-methylbut-2-enoate occupies an intermediate position, balancing volatility and solubility for applications requiring moderate chain length.

Esters of Related Unsaturated Acids

- Methyl methacrylate (MMA, methyl 2-methylprop-2-enoate): A widely used monomer for poly(methyl methacrylate) (PMMA).

- Butyl acrylate (butyl 2-propenoate): A flexible monomer for acrylic polymers. Unlike Propyl 2-methylbut-2-enoate, it lacks a methyl branch, enhancing chain mobility in copolymers .

Physicochemical Properties

*Estimated values based on structural analogs and computational predictions.

Research Findings

- Synthetic methods: Esterification protocols for similar compounds (e.g., thiirane-functional spherosilics in ) highlight the use of acid-catalyzed reactions or transesterification, applicable to Propyl 2-methylbut-2-enoate synthesis .

- Purity analysis : NMR spectroscopy () and UHPLC are critical for verifying the purity of α,β-unsaturated esters, with impurities often arising from incomplete esterification or side reactions .

- Regulatory considerations: Esters like those listed in and are subject to polymer regulations, suggesting Propyl 2-methylbut-2-enoate may require compliance with global chemical standards (e.g., CAS registration, REACH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.